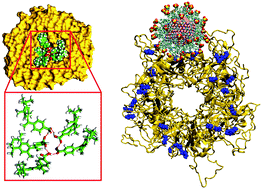Computational studies of micellar and nanoparticle nanomedicines
Chemical Society Reviews Pub Date: 2018-04-12 DOI: 10.1039/C8CS00022K
Abstract
Nanomedicines are typically formed by nanocarriers which can deliver in a targeted manner drugs poorly soluble in blood, increase their therapeutic activities, and reduce their side effects. Many tested nanomedicines are formed by lipids, polymers, and other amphiphilic molecules isolated or self-assembled into various complexes and micelles, functionalized nanoparticles, and other bio-compatible composite materials. Here, we show how atomistic molecular dynamics simulations can be used to characterize and optimize the structure, stability, and activity of selected nanomedicines. We discuss modeling of nanomedicines based on micelles, which can deliver selected therapeutic agents, and nanoparticles designed to act like large drugs. We show how to model nanomedicines interacting with lipid membranes, viruses, and amyloid fibrils.

Recommended Literature
- [1] Back cover
- [2] Inorganic analysis
- [3] Character of intermolecular vibrations in the benzene–neon complex based on CCSD(T) and SAPT potential energy surfaces†
- [4] Determination of extractable perfluorooctanoic acid (PFOA) in water, sweat simulant, saliva simulant, and methanol from textile and carpet samples by LC/MS/MS
- [5] Correction: Chondroitin sulfate-polydopamine modified polyethylene terephthalate with extracellular matrix-mimetic immunoregulatory functions for osseointegration
- [6] Controlling silicananoparticle properties for biomedical applications through surface modification†
- [7] Assessing the effect of surface states of mesoporous NiO films on charge transport and unveiling an unexpected light response phenomenon in tandem dye-sensitized solar cells†
- [8] Investigating the mechanism of phosphorene nanoribbon synthesis by discharging black phosphorus intercalation compounds†
- [9] Organisation of large collections of chemical structures for computer searching
- [10] Contents list

Journal Name:Chemical Society Reviews
Research Products
-
CAS no.: 150637-60-8
-
CAS no.: 12006-60-9









